2,5-dimethoxy-N-[1-(tetrahydrofuran-2-yl)ethyl]benzenesulfonamide
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Overview
Description
2,5-Dimethoxy-N-[1-(tetrahydrofuran-2-yl)ethyl]benzenesulfonamide is a complex organic compound that features a benzenesulfonamide core with methoxy and tetrahydrofuran substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethoxy-N-[1-(tetrahydrofuran-2-yl)ethyl]benzenesulfonamide typically involves multiple steps. One common approach starts with the preparation of 2,5-dimethoxybenzenesulfonyl chloride, which is then reacted with 1-(tetrahydrofuran-2-yl)ethylamine under controlled conditions to form the desired sulfonamide. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations. Continuous flow reactors might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethoxy-N-[1-(tetrahydrofuran-2-yl)ethyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions.
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products
Oxidation: Formation of 2,5-diformylbenzenesulfonamide or 2,5-dicarboxybenzenesulfonamide.
Reduction: Formation of 2,5-dimethoxy-N-[1-(tetrahydrofuran-2-yl)ethyl]benzenamine.
Substitution: Formation of various substituted benzenesulfonamides depending on the nucleophile used.
Scientific Research Applications
2,5-Dimethoxy-N-[1-(tetrahydrofuran-2-yl)ethyl]benzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs with sulfonamide functionality.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,5-dimethoxy-N-[1-(tetrahydrofuran-2-yl)ethyl]benzenesulfonamide depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking substrate access. The molecular targets and pathways involved would vary based on the specific enzyme or biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxytetrahydrofuran: A related compound with similar structural features but lacking the sulfonamide group.
N-Ethyl-2,5-dimethoxybenzenesulfonamide: Another sulfonamide derivative with ethyl substitution instead of the tetrahydrofuran group.
Uniqueness
2,5-Dimethoxy-N-[1-(tetrahydrofuran-2-yl)ethyl]benzenesulfonamide is unique due to the presence of both methoxy and tetrahydrofuran substituents, which can impart distinct chemical and biological properties
Properties
IUPAC Name |
2,5-dimethoxy-N-[1-(oxolan-2-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO5S/c1-10(12-5-4-8-20-12)15-21(16,17)14-9-11(18-2)6-7-13(14)19-3/h6-7,9-10,12,15H,4-5,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQCCTKWWTKKEIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCO1)NS(=O)(=O)C2=C(C=CC(=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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